Emilium tosylate
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Overview
Description
Emilium Tosylate: is a chemical compound with the IUPAC name ethyl-[(3-methoxyphenyl)methyl]-dimethylazanium;4-methylbenzenesulfonate. It is known for its applications as a cardiac depressant and antiarrhythmic agent . The compound is characterized by its molecular weight of 365.48698 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Emilium Tosylate is typically synthesized through the reaction of ethyl-[(3-methoxyphenyl)methyl]-dimethylazanium with 4-methylbenzenesulfonate. The reaction involves the nucleophilic attack of the alcohol oxygen on the sulfur of tosyl chloride, followed by the formation of the tosylate ester .
Industrial Production Methods: Industrial production of this compound involves the use of well-established methods for the synthesis of tosylates. These methods include the use of tosyl chloride and pyridine in dichloromethane as solvents . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Emilium Tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group is an excellent leaving group, making this compound a good substrate for nucleophilic substitution reactions.
Elimination Reactions: The compound can also participate in elimination reactions, where the tosylate group is replaced by a double bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in acetone.
Elimination Reactions: Conditions typically involve the use of strong bases such as sodium ethoxide (NaOEt) in ethanol.
Major Products:
Substitution Reactions: The major products are typically alkyl halides or other substituted derivatives.
Elimination Reactions: The major products are alkenes.
Scientific Research Applications
Emilium Tosylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Emilium Tosylate involves the inhibition of norepinephrine release from nerve terminals. This is achieved by depressing adrenergic nerve terminal excitability, which in turn reduces the output from the peripheral sympathetic nervous system . The compound also acts by blocking potassium channels, contributing to its antiarrhythmic effects .
Comparison with Similar Compounds
Bretylium Tosylate: Another antiarrhythmic agent that shares a similar mechanism of action by inhibiting norepinephrine release and blocking potassium channels
Tosyl Chloride: Used in the synthesis of tosylates, including Emilium Tosylate.
Methanesulfonyl Chloride: Another sulfonyl chloride used in the preparation of mesylates, which are similar to tosylates in their chemical behavior.
Uniqueness: this compound is unique in its specific application as a cardiac depressant and antiarrhythmic agent. Its ability to inhibit norepinephrine release and block potassium channels makes it particularly effective in managing cardiac arrhythmias .
Properties
CAS No. |
30716-01-9 |
---|---|
Molecular Formula |
C19H27NO4S |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
ethyl-[(3-methoxyphenyl)methyl]-dimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H20NO.C7H8O3S/c1-5-13(2,3)10-11-7-6-8-12(9-11)14-4;1-6-2-4-7(5-3-6)11(8,9)10/h6-9H,5,10H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
IOCHDYUJEBGIKB-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CC1=CC(=CC=C1)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC[N+](C)(C)CC1=CC(=CC=C1)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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